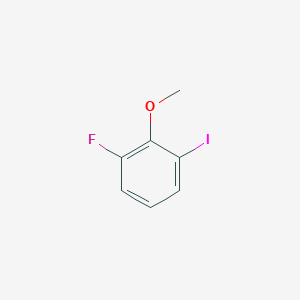
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol . This compound is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 5-position and a piperidine ring attached to the 3-carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
The synthesis of 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid typically involves the following steps :
Formation of Benzoxazole Ring: The starting material, 2-aminophenol, is treated with carbon disulfide (CS2) under basic conditions to form 2-mercapto-1,3-benzoxazole. This intermediate is then reacted with phosphorus pentachloride (PCl5) to obtain the chlorinated benzoxazole derivative.
Piperidine Ring Formation: The chlorinated benzoxazole is then reacted with piperidine under appropriate conditions to form the desired piperidine derivative.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to various substituted products.
科学的研究の応用
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound is known to modulate various biochemical processes, including enzyme activity and receptor binding. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular functions and signaling.
類似化合物との比較
1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as :
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the chlorine atom and the carboxylic acid group.
1-(5-Methoxy-1,3-benzoxazol-2-yl)-3-piperidinecarboxylic acid: This compound has a methoxy group instead of a chlorine atom on the benzoxazole ring.
1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid: This compound features a different substitution pattern on the benzoxazole ring and a piperazinyl group instead of a piperidine ring.
These compounds share some structural similarities but exhibit different chemical and biological properties, highlighting the uniqueness of this compound.
特性
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-3-4-11-10(6-9)15-13(19-11)16-5-1-2-8(7-16)12(17)18/h3-4,6,8H,1-2,5,7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTONUPPJTJISTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)







![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)
